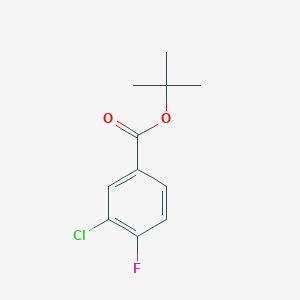

tert-Butyl 3-chloro-4-fluorobenzoate

CAS No.: 570407-88-4

Cat. No.: VC18023978

Molecular Formula: C11H12ClFO2

Molecular Weight: 230.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 570407-88-4 |

|---|---|

| Molecular Formula | C11H12ClFO2 |

| Molecular Weight | 230.66 g/mol |

| IUPAC Name | tert-butyl 3-chloro-4-fluorobenzoate |

| Standard InChI | InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3 |

| Standard InChI Key | MYSIETNNQOKXFS-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)Cl |

Introduction

Structural and Molecular Characteristics

tert-Butyl 3-chloro-4-fluorobenzoate belongs to the class of benzoate esters featuring chlorine and fluorine substituents on the aromatic ring. Its molecular formula is C₁₁H₁₂ClFO₂, with a molecular weight of 230.66 g/mol . The tert-butyl group (C(CH₃)₃) at the ester position enhances steric bulk, influencing reactivity and solubility.

Key Structural Features:

-

Aromatic ring: Substituted with chlorine (C3) and fluorine (C4) atoms, creating a meta-para halogenation pattern.

-

Ester group: The tert-butyl ester (-OCOC(CH₃)₃) reduces polarity compared to free carboxylic acids, improving lipid solubility.

Physical and Chemical Properties

While experimental data for tert-butyl 3-chloro-4-fluorobenzoate is sparse, properties can be extrapolated from analogs:

The boiling point and density align with tert-butyl 3-chloro-2-fluorobenzoate (CAS 1055975-14-8), suggesting similar intermolecular forces . The electron-withdrawing effects of chlorine and fluorine may slightly increase acidity compared to non-halogenated esters.

Synthesis Pathways

Route via 3-Chloro-4-fluorobenzoic Acid

The patent EP0922693B1 outlines a multi-step synthesis for 3-chloro-4-fluorobenzoyl chloride , which can be adapted for the ester:

-

Friedel-Crafts Acylation:

React ortho-chlorofluorobenzene with acetyl chloride in the presence of AlCl₃ to yield 3-chloro-4-fluoroacetophenone (80% yield) . -

Oxidation to Carboxylic Acid:

Treat with sodium hypobromite (NaOBr) and sodium bisulfite (NaHSO₃) to obtain 3-chloro-4-fluorobenzoic acid (74% yield) . -

Esterification:

React the acid with tert-butanol under acid catalysis (e.g., H₂SO₄) or via Steglich esterification (DCC/DMAP) to form the tert-butyl ester.

Alternative Route: Direct Esterification

A one-pot method using 3-chloro-4-fluorobenzoyl chloride and tert-butanol in the presence of pyridine could yield the ester, though this pathway requires validation .

Applications in Pharmaceutical Chemistry

Intermediate for Active Pharmaceutical Ingredients (APIs)

-

Antibiotics: Fluorinated benzoates are precursors for quinolone antibiotics .

-

Kinase Inhibitors: The chlorine-fluorine motif is prevalent in kinase-targeted therapies .

Agrochemical Uses

-

Herbicides: Halogenated benzoates contribute to lipid biosynthesis inhibition in plants.

| Supplier | Location | Contact |

|---|---|---|

| Nanjing Shizhou Biology Technology | China | info@synzest.com |

| Zhuhai Aobokai Biomedical Technology | China | sales-team@aobchem.com.cn |

| Anhui Henuo Biotechnology | China | 0555-2761852 |

These suppliers specialize in custom synthesis of fluorinated benzoates .

| Handling Requirement | Cost (USD) |

|---|---|

| Domestic (Inaccessible) | 80+ |

| International (Inaccessible) | 150+ |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (300 MHz, CDCl₃): δ 1.57 (s, 9H, tert-butyl), 7.98 (d, J=13 Hz, 1H, aromatic), 7.34–7.31 (m, 1H), 6.93 (dd, J=2.9, 9.0 Hz, 1H) .

Mass Spectrometry (MS):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume